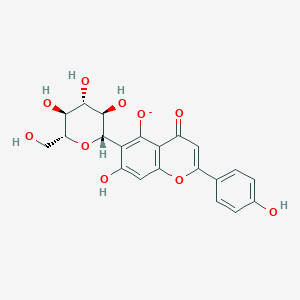

Isovitexin-7-olate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H19O10- |

|---|---|

Molecular Weight |

431.4 g/mol |

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-5-olate |

InChI |

InChI=1S/C21H20O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-6,14,17,19-23,25-29H,7H2/p-1/t14-,17-,19+,20-,21+/m1/s1 |

InChI Key |

MYXNWGACZJSMBT-VJXVFPJBSA-M |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3[O-])[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3[O-])C4C(C(C(C(O4)CO)O)O)O)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Engineering of Isovitexin Precursors and Analogs

Enzymatic C-Glycosylation Mechanisms

Two primary pathways for the C-glycosylation of flavones have been identified in plants: an indirect route that proceeds through a 2-hydroxyflavanone (B13135356) intermediate and a direct route that involves the glycosylation of the flavone (B191248) itself. researchgate.netnih.gov

The indirect pathway is a multi-step process that begins with the hydroxylation of a flavanone (B1672756) precursor. mdpi.com In the case of isovitexin (B1672635), the flavanone naringenin (B18129) is first converted to 2-hydroxynaringenin (B191524) by a flavanone 2-hydroxylase (F2H), an enzyme belonging to the CYP93 family. nih.govmdpi.com This 2-hydroxyflavanone intermediate is the actual substrate for C-glycosylation, not the flavone itself. nih.govd-nb.info

The C-glycosylation is proposed to occur on an open-chain (chalcone) form of the 2-hydroxyflavanone. mdpi.com A C-glycosyltransferase (CGT) then catalyzes the attachment of a glucose moiety to the C-6 position of the A-ring. Following glycosylation, the intermediate undergoes dehydration to yield the final flavone C-glycoside, isovitexin. mdpi.com This "decoration first" pathway, where the glycosylation precedes the formation of the final flavone structure, can result in a mixture of C-6 (isovitexin) and C-8 (vitexin) glucosides. researchgate.netnih.gov

In contrast to the indirect route, a direct C-glycosylation mechanism has also been identified. researchgate.netnih.gov This pathway involves the direct attachment of a sugar moiety to a pre-existing flavone backbone. nih.gov For isovitexin, this means the direct C-glycosylation of the flavone apigenin (B1666066) at the C-6 position. nih.gov This reaction is catalyzed by a specific type of C-glycosyltransferase. nih.govsci-hub.se A notable example is the GtUF6CGT1 enzyme from Gentiana triflora, which has been shown to exclusively catalyze the 6-C-glucosylation of flavones like apigenin and luteolin, leading to the specific production of isovitexin and isoorientin (B1672268), respectively. researchgate.netnih.govnih.gov

Indirect Route via 2-Hydroxyflavanone Intermediates

Involvement of Specific Glycosyltransferases (CGTs)

C-glycosyltransferases (CGTs) are the key enzymes that facilitate the formation of the C-C bond between the flavonoid aglycone and the sugar donor, typically a UDP-sugar like UDP-glucose. sci-hub.semdpi.com The regiospecificity of the C-glycosylation (i.e., whether the sugar is attached to the C-6 or C-8 position) is determined by the specific CGT involved. researchgate.netnih.gov

Several CGTs have been characterized for their role in flavone C-glycoside biosynthesis. For instance, studies have utilized C-glucosyltransferase (Gt6CGT) from Gentiana triflora for the regioselective glycosylation of flavonoids at the C-6 position to produce compounds like isovitexin. mdpi.com Another example is a bifunctional glycosyltransferase from Oryza sativa, UGT708A6, which can produce both O- and C-glycosylated flavonoids from a 2-hydroxyflavanone substrate. sci-hub.se Research on a CGT from the fern Stenoloma chusanum (ScCGT1) revealed its activity towards 2-hydroxynaringenin, leading to the formation of both vitexin (B1683572) and isovitexin. researchgate.net

| Enzyme | Source Organism | Substrate(s) | Product(s) | Reference |

| GtUF6CGT1 | Gentiana triflora | Apigenin, Luteolin | Isovitexin, Isoorientin | researchgate.netnih.govnih.gov |

| Gt6CGT | Gentiana triflora | Apigenin, Luteolin | Isovitexin, Isoorientin | mdpi.com |

| UGT708A6 | Oryza sativa | 2-hydroxyflavanone | O- and C-glycosylated flavonoids | sci-hub.se |

| ScCGT1 | Stenoloma chusanum | 2-hydroxynaringenin | Vitexin, Isovitexin | researchgate.net |

Precursor Integration and Metabolic Flux Analysis

The efficient synthesis of isovitexin and its analogs in microbial hosts is critically dependent on the robust supply of primary precursors and the balanced distribution of metabolic resources within the cell. The core precursors for all flavonoids are L-phenylalanine or L-tyrosine, which are products of the shikimate pathway, and malonyl-CoA, derived from acetyl-CoA. acs.orgnih.gov Metabolic engineering efforts are heavily focused on optimizing the integration of these precursor pathways and analyzing the resulting metabolic fluxes to identify and alleviate bottlenecks, thereby channeling metabolic resources toward the desired flavonoid product. annualreviews.org

Precursor Integration:

The de novo biosynthesis of isovitexin begins with precursors from central carbon metabolism. Phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway (PPP) enter the shikimate pathway to produce chorismate, the precursor to aromatic amino acids like L-tyrosine and L-phenylalanine. oup.com These amino acids are then converted through the general phenylpropanoid pathway to generate 4-coumaroyl-CoA, the first key precursor for flavonoid synthesis. mdpi.comnih.gov The second essential precursor, malonyl-CoA, is synthesized from acetyl-CoA, which links flavonoid production to the Krebs cycle and fatty acid metabolism. mdpi.com

A primary challenge in engineering these pathways is ensuring a balanced and enhanced supply of these precursors. oup.com For instance, the carbon flux to E4P is often significantly lower than the flux to PEP, making the initial condensation step of the shikimate pathway a common bottleneck. oup.com Furthermore, precursor feeding studies in engineered Saccharomyces cerevisiae have demonstrated that the metabolic flux to the heterologous flavonoid pathway can be directly limited by the availability of the L-tyrosine precursor. nih.gov

To address these limitations, several strategies are employed:

Boosting Malonyl-CoA Pools: Malonyl-CoA is a critical node, as it is also a primary building block for fatty acid biosynthesis. mdpi.com This creates a direct competition for this precursor between cell growth and flavonoid production. Strategies to increase malonyl-CoA availability include the overexpression of acetyl-CoA carboxylase (ACC), which catalyzes the formation of malonyl-CoA from acetyl-CoA, and the implementation of heterologous pathways like a malonate assimilation pathway. chalmers.se

Optimizing Glycosylation Precursors: The C-glycosylation step that forms isovitexin requires a sugar donor, typically UDP-glucose. acs.org The supply of UDP-glucose can become a rate-limiting step for glycoside production. acs.org To overcome this, engineers have reconstructed novel UDP-glucose synthesis pathways in Escherichia coli. One successful approach involves the phosphorolysis of cellobiose (B7769950) or sucrose (B13894) to generate glucose-1-phosphate, a direct precursor for UDP-glucose formation. acs.org In a study focused on producing the related C-glycoside isoorientin, enhancing the UDP-glucose supply was a key factor in achieving a final titer of 1371 mg/L. acs.org Another strategy involves redirecting carbon flux by knocking out competing pathways; for example, deleting the genes for glucose-6-phosphate 1-dehydrogenase (zwf) and glucose-6-phosphate isomerase (pgi) was shown to enhance the synthesis of UDP-glucose for the production of apigetrin, an O-glucoside of isovitexin's aglycone. researchgate.net

Metabolic Flux Analysis (MFA):

Metabolic Flux Analysis (MFA) is a critical tool used to quantify the rates (fluxes) of intracellular reactions and pathways. d-nb.info It provides a detailed snapshot of how carbon is processed and distributed throughout the cell's metabolic network, allowing researchers to identify bottlenecks, quantify the effects of genetic modifications, and rationally design further engineering strategies. chalmers.senih.gov

The most powerful form of MFA is ¹³C-Metabolic Flux Analysis (¹³C-MFA). mdpi.com This technique involves feeding the microbial culture a specifically labeled carbon source, such as [1-¹³C]glucose or a mixture of labeled and unlabeled glucose. mdpi.comfrontiersin.org As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various intracellular metabolites. By measuring the isotopic labeling patterns (mass isotopomer distributions) of these metabolites, typically protein-derived amino acids, using techniques like mass spectrometry, researchers can computationally deduce the fluxes through the central metabolic pathways. nih.govmdpi.comfrontiersin.org

The table below outlines the core principles and components of a ¹³C-MFA experiment.

| Component | Description | Purpose | Relevant Research Findings |

| ¹³C-Labeled Substrate | A primary carbon source (e.g., glucose) where specific carbon atoms are replaced with the ¹³C isotope. A common strategy uses a mixture of 80% [1-¹³C]glucose and 20% [U-¹³C]glucose. | To introduce a traceable marker into the metabolic network. | The choice of tracer is critical for ensuring high ¹³C abundance in various metabolites, which is necessary for accurate flux calculation. mdpi.com |

| Metabolic & Isotopic Steady State | The condition where intracellular metabolite concentrations and their isotopic labeling patterns are constant over time. | To ensure that the measured fluxes represent a stable metabolic state of the cell, simplifying the mathematical modeling. | Achieving steady state is a prerequisite for this type of analysis; it is confirmed by measuring labeling patterns at multiple time points. mdpi.comd-nb.info |

| Labeling Measurement | Quantification of mass isotopomer distributions (MIDs) in key metabolites, often proteinogenic amino acids, using Gas or Liquid Chromatography-Mass Spectrometry (GC-MS or LC-MS). | To provide the experimental data that reflects the activity of different pathways. The labeling pattern of an amino acid is a direct result of the fluxes through the pathways that produced its carbon backbone. | Advanced analytical instruments allow for highly accurate and sensitive determination of ¹³C labeling distribution in intracellular metabolites. chalmers.se |

| Metabolic Model & Flux Calculation | A computational model of the cell's biochemical reaction network is used. An algorithm fits the measured MIDs to the model to estimate the set of fluxes that most likely produced them. | To translate the raw labeling data into quantitative flux values for each reaction in the network. | Models can range from core central metabolism to genome-scale, with increasing complexity providing more detailed insights but also potentially wider confidence intervals for some fluxes. nih.gov |

In the context of isovitexin production, MFA is invaluable for understanding the distribution of carbon flux at key metabolic nodes. For example, MFA can precisely quantify how much carbon from glucose is directed through the pentose phosphate pathway (generating E4P and NADPH) versus glycolysis (generating PEP and ATP). frontiersin.org It can also resolve the flux of acetyl-CoA into the competing pathways of malonyl-CoA synthesis (for flavonoids) and the TCA cycle (for energy and other biomass precursors). nih.gov

The following table provides a simplified, illustrative example of how metabolic fluxes might be redistributed in an engineered E. coli strain optimized for flavonoid production compared to a wild-type strain, based on the principles elucidated by MFA studies. nih.govfrontiersin.org

| Metabolic Flux (Relative Units) | Wild-Type Strain | Engineered Strain (for Flavonoid Production) | Rationale for Change in Engineered Strain |

| Glucose Uptake Rate | 100 | 100 | Normalized baseline for comparison. |

| Flux through Pentose Phosphate Pathway (PPP) | 30 | 45 | Increased flux is required to boost the supply of the precursor Erythrose-4-Phosphate (E4P) and the cofactor NADPH for biosynthesis. oup.commdpi.com |

| Flux of Acetyl-CoA to Malonyl-CoA | 15 | 40 | Overexpression of Acetyl-CoA Carboxylase (ACC) and downregulation of competing pathways channels more carbon toward the key flavonoid precursor, malonyl-CoA. chalmers.se |

| Flux of Acetyl-CoA into TCA Cycle | 50 | 25 | Carbon flux is diverted away from the TCA cycle to maximize the carbon available for the product synthesis pathway. nih.gov |

| Flux to Fatty Acid Biosynthesis | 10 | 5 | Competing pathway for malonyl-CoA is downregulated to prevent loss of the precursor. mdpi.com |

| Flux to Flavonoid Pathway | 0 | 30 | The heterologous pathway is active and utilizes the redirected flux from precursor pathways. mdpi.com |

By applying ¹³C-MFA, metabolic engineers can obtain quantitative data to validate their design strategies, identify previously unknown bottlenecks, and guide the next cycle of strain improvement for the high-level production of isovitexin and its valuable analogs. annualreviews.orgnih.gov

Synthetic Methodologies and Chemical Derivatization of Isovitexin Scaffolds

Semisynthetic Approaches from Naturally Occurring Isovitexin (B1672635)

Semi-synthesis, starting from isovitexin isolated from natural sources, is a common strategy to produce novel derivatives. scirp.orgresearchgate.net Chemical transformations of the hydroxyl groups on the isovitexin scaffold are central to these approaches. scirp.org One of the primary compounds for these transformations is isovitexin, which can be isolated from various plants, such as Desmodium uncinatum. researchgate.netresearchgate.net The process often involves isolating isovitexin and then subjecting it to chemical reactions to create new semi-synthetic compounds. scirp.orgresearchgate.netscirp.org

O-methylation is a key strategy for modifying the isovitexin structure. This reaction typically targets the phenolic hydroxyl groups on the flavonoid backbone. For instance, the reaction of isovitexin with iodomethane (B122720) in the presence of a base like potassium carbonate (K₂CO₃) in acetone (B3395972) leads to the methylation of the hydroxyl groups. scirp.orgresearchgate.net This process has been used to synthesize derivatives such as 4',5,7-O-trimethylisovitexin. scirp.orgresearchgate.netscirp.org The introduction of methyl groups can significantly alter the molecule's properties. scirp.org

Allylation and prenylation introduce larger, more lipophilic groups onto the isovitexin scaffold, which can influence its biological interactions. scirp.org These reactions are typically achieved by treating isovitexin with reagents like allyl bromide or prenyl bromide in a suitable solvent and base system. scirp.org For example, reacting isovitexin with prenyl bromide and K₂CO₃ in acetone yields both mono- and di-prenylated derivatives. scirp.org Through these methods, a variety of derivatives have been created, including 4'-O-allylisovitexin, 4',7-O-diallylisovitexin, 4'-O-prenylisovitexin, and 8-C-prenyl-4',7-O-diprenylisovitexin. scirp.orgresearcher.liferesearchgate.net It has been noted that while O-alkylation at the C-4' position in the B ring can reduce certain activities, the nature of the alkyl group is important; an allyl group had a lesser effect compared to a prenyl group in one study. scirp.org

Table 1: Semisynthetic Derivatives of Isovitexin

| Derivative Name | Modification Type | Reagents Used | Reference |

|---|---|---|---|

| 4',5,7-O-trimethylisovitexin | O-Methylation | Iodomethane, K₂CO₃, Acetone | scirp.org, researchgate.net |

| 4'-O-allylisovitexin | Allylation | Allyl bromide | researcher.life, researchgate.net, scirp.org |

| 4',7-O-diallylisovitexin | Allylation | Allyl bromide | researcher.life, researchgate.net, scirp.org |

| 4'-O-prenylisovitexin | Prenylation | Prenyl bromide, K₂CO₃, Acetone | scirp.org |

O-Methylation Strategies

Total Chemical Synthesis Strategies for Flavonoid C-Glycosides

The total synthesis of flavonoid C-glycosides like isovitexin presents a significant chemical challenge due to the need for stereoselective formation of a carbon-carbon bond between the sugar and the flavonoid aglycone. sioc-journal.cnrsc.org Classical methods in flavonoid synthesis include the Baker-Venkataraman (BK-VK) and Algar-Flynn-Oyamada (AFO) reactions. sioc-journal.cn For C-glycosides specifically, a key strategy involves an O→C rearrangement reaction to form the crucial glycosidic linkage. sioc-journal.cn More modern approaches utilize transition metal catalysis. rsc.org Palladium-catalyzed C-glycosylation, for example, has emerged as a powerful method for constructing C-C glycosidic bonds under mild conditions with high selectivity. rsc.org These reactions can be used to synthesize C-aryl glycosides, which are structurally analogous to the flavonoid C-glycoside core. rsc.org

Biomimetic Synthesis Principles Applied to Flavonoid Scaffolds

Biomimetic synthesis seeks to replicate the efficiency and selectivity of natural biosynthetic pathways. nih.gov In plants, flavone (B191248) C-glycosides are not formed by attaching a sugar to a pre-formed flavone aglycone. frontiersin.org Instead, the biosynthesis involves the C-glycosylation of a 2-hydroxyflavanone (B13135356) intermediate, which is then dehydrated to form the flavone skeleton. frontiersin.org This process is catalyzed by specific enzymes, namely flavanone (B1672756) 2-hydroxylases (F2H) and C-glycosyltransferases (CGTs). frontiersin.org

This natural strategy has been adopted for in vitro synthesis. One-pot, two-enzyme systems have been developed for the efficient production of isovitexin. mdpi.com Such systems can utilize a C-glucosyltransferase, for instance from Gentiana triflora, for the regioselective glycosylation of the apigenin (B1666066) precursor at the C-6 position, and another enzyme, like sucrose (B13894) synthase, to regenerate the costly UDP-glucose sugar donor. mdpi.com This enzymatic approach allows for high molar conversion of the precursor flavonoid into isovitexin. mdpi.com

Regioselective Functionalization and Structural Modification

Regioselective functionalization is crucial for creating specific derivatives of the isovitexin scaffold and studying structure-activity relationships. scirp.orgresearchgate.net The hydroxyl groups at positions 5, 7, and 4' are common targets for modification due to their varying reactivity. scirp.org As seen in the semisynthetic approaches, reactions like methylation and allylation can be directed to specific hydroxyls, such as the one at C-4', by carefully controlling reaction conditions. scirp.org

Enzymatic methods offer excellent regioselectivity. For example, certain fungal enzymes have been shown to preferentially glycosylate the hydroxyl group at the C-7 position of flavonoid molecules. mdpi.com Furthermore, the natural biosynthetic pathway for C-glycosides is inherently regioselective, with C-glycosyltransferases specifically attaching the glucose moiety to either the C-6 (to form isovitexin) or C-8 (to form vitexin) position of the A ring. scirp.org The position of this C-glycosylation can significantly impact the molecule's properties and biological activities. scirp.org

Advanced Analytical Techniques for Isovitexin 7 Olate and Its Derivatives

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic techniques are indispensable for the structural elucidation of isovitexin-7-olate and its derivatives. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are powerful tools for the structural analysis of isovitexin (B1672635). mdpi.com ¹H and ¹³C NMR analyses are fundamental in identifying the chemical environment of protons and carbons, respectively. ebi.ac.ukchemrestech.com For instance, in the characterization of isovitexin, the anomeric proton of the glucose moiety and its attachment to the C-6 position of the aglycone are confirmed through Heteronuclear Multiple Bond Correlation (HMBC) experiments. chemrestech.com Homonuclear Single Quantum Coherence (HSQC) spectroscopy further elucidates the direct linkages between protons and their attached carbons. chemrestech.com These techniques have been crucial in confirming the structure of isovitexin isolated from various natural sources. chemrestech.com

Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a common ionization method used for this compound, often in negative ion mode. up.ac.za The molecular mass of isovitexin is confirmed by the presence of a corresponding molecular ion peak. chemrestech.com For instance, a molecular mass of 433 has been reported for isovitexin using LCMS. chemrestech.com Fragmentation patterns observed in MS/MS experiments provide further structural information, aiding in the differentiation of isomers. researchgate.net

Infrared (IR) Spectroscopy: Infrared spectroscopy provides valuable information about the functional groups present in a molecule. nih.gov In the analysis of isovitexin, the IR spectrum shows characteristic absorption bands corresponding to hydroxyl (O-H), aromatic (C=C-H), and carbonyl (C=O) stretching vibrations. pnrjournal.com These spectral fingerprints can be compared with those of a standard to confirm the identity of the isolated compound. pnrjournal.com

Table 1: Spectroscopic Data for Isovitexin Characterization

| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| ¹H NMR | Signals for aromatic and sugar protons | Confirms the presence of the flavonoid and glucose moieties. | ebi.ac.uk |

| ¹³C NMR | Signals for all carbons in the molecule | Provides a carbon skeleton fingerprint of isovitexin. | chemrestech.com |

| 2D NMR (HMBC, HSQC) | Correlation peaks between protons and carbons | Elucidates the connectivity between the sugar and the aglycone. | chemrestech.com |

| Mass Spectrometry (LC-MS) | Molecular ion peak (e.g., m/z 433 [M+H]⁺) | Confirms the molecular weight of isovitexin. | chemrestech.com |

| Infrared (IR) Spectroscopy | Stretching bands for O-H, C=C-H, C=O groups | Identifies key functional groups present in the molecule. | pnrjournal.com |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from complex mixtures, such as plant extracts.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantitative analysis of isovitexin. pnrjournal.comcaf.ac.cn Reversed-phase columns, such as C18, are commonly employed for the separation. academicjournals.org The mobile phase typically consists of a mixture of an aqueous solvent (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, run in a gradient elution mode. academicjournals.org Detection is often performed using a Diode Array Detector (DAD), which allows for the monitoring of absorbance at specific wavelengths. nih.gov The method can be validated for linearity, precision, accuracy, and recovery to ensure reliable quantification. caf.ac.cnresearchgate.net For instance, a study on Ficus deltoidea varieties reported a validated UHPLC-DAD method for quantifying vitexin (B1683572) and isovitexin, noting that the retention times for these isomers can be very close, necessitating careful optimization of the separation method. ikm.org.my

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective method for the analysis of this compound. researchgate.net This technique is particularly useful for identifying and quantifying the compound in complex biological matrices. nih.gov LC-MS/MS, using a triple quadrupole mass spectrometer, allows for multiple reaction monitoring (MRM), which enhances specificity and sensitivity. nih.govmdpi.com For example, an LC-MS/MS method was developed for the simultaneous determination of vitexin and isovitexin in rat plasma, demonstrating the technique's applicability in pharmacokinetic studies. nih.gov The structural similarity between isovitexin and its isomer, vitexin, means they can produce the same parent and fragment ions in the mass spectrometer, making chromatographic separation prior to detection crucial for accurate quantification. mdpi.com

Table 2: Chromatographic Methods for this compound Analysis

| Technique | Column | Mobile Phase Example | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC-DAD | C18 | Acetonitrile/Water with 0.1% Formic Acid | Diode Array Detector (DAD) | Quantification in plant extracts | nih.gov |

| UHPLC-DAD | C18 | Acetonitrile/Water Gradient | Diode Array Detector (DAD) | Quantification in Ficus deltoidea | ikm.org.my |

| LC-MS/MS | C18 | Methanol/0.1% Formic Acid | ESI, Multiple Reaction Monitoring (MRM) | Pharmacokinetic studies in rat plasma | nih.gov |

| UPLC-MS | C18 | Water/Acetonitrile with Formic Acid | Electrospray Ionization (ESI) | Phytochemical identification in plant extracts | up.ac.za |

High-Performance Liquid Chromatography (HPLC)

Hyphenated Techniques for Structural Elucidation and Purity Assessment

Hyphenated techniques, which combine separation methods with spectroscopic detection, are powerful tools for the comprehensive analysis of natural products like this compound. journalirjpac.com These integrated approaches provide a wealth of information from a single analysis, aiding in structural elucidation, purity assessment, and dereplication of known compounds in crude extracts. journalirjpac.com

Techniques such as LC-DAD-MS/MS are instrumental in the phytochemical characterization of plant extracts. researchgate.net The DAD provides UV-Vis spectral data, which gives preliminary information about the class of the compound, while the MS/MS provides molecular weight and structural information through fragmentation patterns. This combination allows for the tentative identification of compounds by comparing the obtained data with literature values and databases. scielo.br

Furthermore, the coupling of High-Performance Thin-Layer Chromatography (HPTLC) with mass spectrometry (HPTLC-MS) has been utilized for the analysis of flavonoids, including isovitexin. informahealthcare.com This technique allows for the direct identification of compounds from the HPTLC plate, combining the separation power of HPTLC with the structural information from MS.

The evolution from standalone analytical instruments to these hyphenated systems has significantly advanced natural products research, making the process of isolation and structural elucidation more efficient and less time-consuming. journalirjpac.com

Mechanistic Investigations of Biological Activities: in Vitro and Cellular/molecular Perspectives

Modulation of Cellular Signaling Pathways

Isovitexin (B1672635) has been shown to exert its biological effects by modulating several critical intracellular signaling pathways involved in cancer progression and other diseases.

Phosphatidylinositol 3-Kinase/Akt/mTOR Pathway Regulation

The Phosphatidylinositol 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers. mdpi.comnih.gov Isovitexin has been identified as an inhibitor of this pathway. cdnsciencepub.com

In human colon cancer cell lines, isovitexin treatment led to a significant decrease in the phosphorylation levels of key components of this pathway, including PI3K, Akt, and mTOR. cdnsciencepub.com This inhibition was associated with a reduction in the expression of the anti-apoptotic protein Bcl-2. cdnsciencepub.com The activity of the PI3K/Akt/mTOR pathway can be stimulated by factors like insulin-like growth factor-1 (IGF-1). cdnsciencepub.com Studies have shown that isovitexin can counteract the pro-survival effects of IGF-1, suggesting its potential to interfere with growth factor-driven cancer progression. cdnsciencepub.com

| Cell Line | Treatment | Effect on PI3K/Akt/mTOR Pathway | Downstream Effect |

| Colon Cancer Cells | Isovitexin | Decreased p-PI3K, p-Akt, p-mTOR | Decreased Bcl-2 expression |

| Colon Cancer Cells | Isovitexin + IGF-1 | Counteracted IGF-1-induced activation | Inhibited pro-survival signaling |

MnSOD/CaMKII/AMPK Signaling Pathway Inhibition

Recent research has highlighted the role of isovitexin in suppressing the stemness of lung cancer stem-like cells (LCSLCs) by blocking the Manganese Superoxide (B77818) Dismutase (MnSOD)/Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII)/AMP-activated Protein Kinase (AMPK) signaling axis. nih.govresearchgate.netnih.gov MnSOD, a primary antioxidant enzyme, has been implicated in promoting the stem-like properties of cancer cells. nih.govresearchgate.net

Isovitexin treatment in LCSLCs resulted in the downregulation of MnSOD expression. nih.govresearchgate.net This, in turn, led to the inhibition of CaMKII and AMPK phosphorylation, without affecting the total protein levels of CaMKII and AMPK. nih.gov The knockdown of MnSOD augmented the inhibitory effects of isovitexin on this pathway, while overexpression of MnSOD attenuated these effects, confirming the central role of MnSOD in this process. nih.govnih.gov This pathway is also linked to the regulation of glycolysis, a key metabolic process in cancer cells. nih.govresearchgate.netnih.gov

| Cell Line | Treatment | Effect on MnSOD/CaMKII/AMPK Pathway |

| Lung Cancer Stem-Like Cells (LCSLCs) | Isovitexin (5, 10, 20 µg/mL) | Decreased expression of MnSOD, p-AMPK, and p-CaMKII in a concentration-dependent manner. nih.gov |

| LCSLCs with MnSOD knockdown | Isovitexin | Augmented inhibition of CaMKII/AMPK signaling. nih.govnih.gov |

| LCSLCs with MnSOD overexpression | Isovitexin | Attenuated inhibition of CaMKII/AMPK signaling. nih.govnih.gov |

STAT3 Signaling Pathway Modulation

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is another critical regulator of cell proliferation, survival, and invasion, and its constitutive activation is common in many cancers. acu.edu.in While direct studies on isovitexin-7-olate are limited, research on the related compound vitexin (B1683572) has shown potent inhibitory effects on the STAT3 pathway in hepatocellular carcinoma (HCC) cells. acu.edu.innih.gov

Vitexin was found to inhibit the constitutive phosphorylation of STAT3, as well as its upstream activators Src, JAK1, and JAK2. acu.edu.in This inhibition was linked to an increase in the expression of the protein tyrosine phosphatase PTPεC. acu.edu.in Furthermore, vitexin was able to modulate EGF-promoted STAT3 activation. acu.edu.in These findings suggest that flavonoids of this class may act as blockers of the STAT3 signaling cascade. acu.edu.innih.gov Isovitexin has also been noted to impede the MAPK and STAT signaling pathways. frontiersin.org

Influence on Cellular Phenotypes

The modulation of the aforementioned signaling pathways by isovitexin directly translates into significant effects on cellular phenotypes, including the induction of cell death and the inhibition of proliferation.

Induction of Apoptosis and Autophagy

Isovitexin has been shown to induce both apoptosis (programmed cell death) and autophagy (a cellular degradation process). cdnsciencepub.commdpi.com In human non-small cell lung cancer (NSCLC) A549 cells, isovitexin treatment increased the levels of autophagy markers such as LC3 II and Beclin 1. mdpi.com However, the use of autophagy inhibitors revealed that in this context, autophagy was acting as a pro-survival mechanism, and its inhibition enhanced isovitexin-induced apoptosis. mdpi.com

In colon cancer cells, isovitexin induced apoptosis, as evidenced by an increase in the pro-apoptotic protein Bax and caspase-3, and a decrease in the anti-apoptotic protein Bcl-2. cdnsciencepub.com Similarly, when combined with cisplatin (B142131), isovitexin markedly induced apoptosis in NSCLC A549 and H1975 cells. sci-hub.box It is important to note that at non-toxic concentrations in keratinocytes, isovitexin did not induce apoptosis, indicating a degree of cell-type specificity. iiarjournals.org

Inhibition of Cell Proliferation

A consistent finding across multiple studies is the ability of isovitexin to inhibit cell proliferation in various cancer cell lines. cdnsciencepub.comsci-hub.box In human colon cancer cells (HT29, SW480, HCT116, and LoVo), isovitexin inhibited proliferation in a dose-dependent manner, with IC50 values ranging from approximately 19 to 37 µmol/L, while showing minimal cytotoxicity to normal human colonic epithelial cells. cdnsciencepub.com

In NSCLC cells (A549 and H1975), isovitexin alone and in combination with cisplatin significantly inhibited cell proliferation. sci-hub.box Furthermore, in rat aortic smooth muscle cells, purified isovitexin was shown to block PDGF-induced cell proliferation, suggesting a potential role in preventing conditions like atherosclerosis. researchgate.netplos.org This anti-proliferative effect is often linked to the inhibition of key cell cycle proteins. plos.org

| Cell Line | Treatment | Outcome |

| Human Colon Cancer Cells (HT29, SW480, HCT116, LoVo) | Isovitexin | Dose-dependent inhibition of proliferation. cdnsciencepub.com |

| Non-Small Cell Lung Cancer Cells (A549, H1975) | Isovitexin and Cisplatin | Marked inhibition of proliferation. sci-hub.box |

| Rat Aortic Smooth Muscle Cells | Isovitexin | Blocked PDGF-induced proliferation. researchgate.netplos.org |

| Lung Cancer Stem-Like Cells | Isovitexin (5, 10, 20 µg/mL) | Decreased sphere-forming and colony-forming rates in a concentration-dependent manner. nih.gov |

Suppression of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. While comprehensive studies specifically on this compound are emerging, the broader class of flavonoids, to which it belongs, has been noted for its potential anti-cancer properties, including the modulation of signaling pathways involved in cell motility.

Reversal of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a cellular process implicated in cancer progression, where epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive capabilities. Research into the specific effects of this compound on EMT is still in its early stages. However, related compounds have demonstrated the potential to interfere with this transition. For instance, procyanidin (B600670) C1, another flavonoid, has been shown to inhibit TGF-β-induced EMT in lung cancer cells. dntb.gov.ua

Attenuation of Cancer Stem Cell Stemness

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, maintenance, and resistance to therapy. The investigation into whether this compound can specifically target and attenuate the "stemness" of these cells is a novel area of research.

Enzyme-Targeted Activities

This compound has demonstrated inhibitory effects against several key metabolic enzymes, suggesting its potential role in managing metabolic disorders.

Alpha-Glucosidase and Alpha-Amylase Inhibition

Extracts from plants such as Jatropha curcas, which contain this compound, have shown inhibitory activity against α-amylase and α-glucosidase in a concentration-dependent manner. researchgate.net These enzymes are crucial for the digestion of carbohydrates, and their inhibition can help in managing postprandial hyperglycemia. Methanolic fractions of certain plant extracts containing this compound have demonstrated the highest inhibitory activity against both enzymes. researchgate.net

Pancreatic Lipase (B570770) Inhibition

The inhibition of pancreatic lipase is a key strategy for the management of obesity, as it reduces the absorption of dietary fats. The specific inhibitory activity of this compound against this enzyme is an area of ongoing investigation.

Monoamine Oxidase (MAO-A and MAO-B) Selectivity and Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic target for depression and neurodegenerative diseases. While monoamine oxidase has been identified as a potential target for compounds related to this compound, specific data on its inhibitory effects and selectivity for MAO-A and MAO-B are not yet widely available. med-life.cn

Inhibition of Staphylococcus aureus Coagulase (Coa)

Staphylococcus aureus is a significant pathogen, and its virulence is partly attributed to the enzyme coagulase (Coa). nih.gov Coagulase plays a critical role in the pathogenesis of S. aureus infections by binding to prothrombin, which in turn leads to the conversion of fibrinogen to fibrin (B1330869). nih.govkoreascience.kr This fibrin network can encapsulate the bacteria, offering protection from the host's immune system, specifically from phagocytosis, and promoting the formation of abscesses. jmb.or.krresearchgate.net

Isovitexin has been identified as a direct inhibitor of S. aureus coagulase. nih.govkoreascience.kr Research has demonstrated that isovitexin can effectively inhibit the coagulase activity of Coa without interfering with the growth of the S. aureus bacteria itself. nih.govkoreascience.kr This targeted inhibition of a key virulence factor presents a promising strategy for developing anti-infective therapies. koreascience.kr

Further molecular investigations through thermal shift and fluorescence quenching assays have confirmed a direct binding interaction between isovitexin and Coa. nih.govkoreascience.kr Computational studies involving dynamic simulations and structure-activity relationship analyses have pinpointed specific amino acid residues, namely V191 and P268, as being crucial for the binding of isovitexin to the coagulase enzyme. nih.govkoreascience.kr

Inhibition of Staphylococcus aureus Sortase A (SrtA) and Biofilm Formation

Sortase A (SrtA) is another key enzyme in Staphylococcus aureus that plays a pivotal role in its virulence. jmb.or.krnih.gov SrtA is a transpeptidase that anchors surface proteins containing the LPXTG motif to the bacterial cell wall. jmb.or.kracs.org These surface proteins are crucial for various pathogenic processes, including adhesion to host tissues and the formation of biofilms. jmb.or.kracs.org Biofilms are communities of bacteria embedded in a self-produced matrix, which provides protection against antibiotics and the host immune response, often leading to chronic infections. jmb.or.kr

Isovitexin has been shown to be a potent inhibitor of SrtA activity. jmb.or.krnih.gov Studies have reported that isovitexin can inhibit SrtA with a half-maximal inhibitory concentration (IC50) of 28.98 μg/ml. jmb.or.krnih.gov This inhibition of SrtA activity by isovitexin has been indirectly confirmed through fibrinogen-binding assays, which show that isovitexin can interfere with the adhesion of S. aureus to fibrinogen-coated surfaces. jmb.or.kr

A significant consequence of SrtA inhibition by isovitexin is the reduction of biofilm formation. jmb.or.krmdpi.com Quantitative analysis has revealed that at a concentration of 256 μg/ml, isovitexin can inhibit S. aureus biofilm formation by more than 61%. jmb.or.kr This effect is attributed to the disruption of SrtA's function in anchoring biofilm-associated proteins to the cell wall. jmb.or.kr It is important to note that isovitexin's inhibitory effect is on the enzyme's activity and not on the expression of the SrtA protein itself. jmb.or.kr

| Biological Target | Effect of Isovitexin | Key Findings |

| Staphylococcus aureus Coagulase (Coa) | Inhibition of enzyme activity | Direct binding to Coa, with key interactions at V191 and P268 residues. nih.govkoreascience.kr |

| Staphylococcus aureus Sortase A (SrtA) | Inhibition of enzyme activity | IC50 of 28.98 μg/ml. jmb.or.krnih.gov |

| Staphylococcus aureus Biofilm Formation | Inhibition | Reduction of biofilm by over 61% at 256 μg/ml. jmb.or.kr |

Osteoanabolic Effects at the Cellular Level

Recent research has highlighted the potential of isovitexin to promote bone formation, a process known as osteoanabolism. researchgate.netnih.gov These effects have been investigated at the cellular level, revealing complex mechanisms involving osteoblast differentiation, mitochondrial function, and specific cellular receptors.

Stimulation of Osteoblast Differentiation

Osteoblasts are the cells responsible for synthesizing bone matrix and play a central role in bone formation and remodeling. mdpi.com Isovitexin has been found to stimulate the differentiation of osteoblasts. researchgate.netnih.gov This pro-osteogenic activity suggests its potential as a therapeutic agent for conditions characterized by bone loss. researchgate.net For instance, a derivative, isovitexin 7,2′′-di-O-glucoside, has been identified in studies on osteoblast differentiation. e-nps.or.kre-nps.or.krresearchgate.net Studies have also shown that isovitexin can protect osteoblasts from damage. researchgate.netresearchgate.net

Role in Mitochondrial Biogenesis and Respiration

Mitochondria, the powerhouses of the cell, are increasingly recognized for their crucial role in bone cell function. nih.govxiahepublishing.com The process of osteoblast differentiation is energy-intensive and relies on efficient mitochondrial function, particularly oxidative phosphorylation for ATP production. nih.govxiahepublishing.com

Isovitexin has been shown to enhance mitochondrial biogenesis and respiration in osteoblasts. researchgate.netnih.gov It upregulates the expression of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. nih.govresearchgate.net This upregulation leads to an increase in mitochondrial membrane proteins and mitochondrial DNA (mtDNA). nih.gov Consequently, isovitexin induces oxidative phosphorylation (OxPhos) and ATP synthesis, which provides the necessary energy for osteoblast differentiation. researchgate.netnih.gov

Involvement of Adiponectin Receptors (AdipoRs)

Adiponectin receptors (AdipoRs) have emerged as important targets for osteoanabolic therapies. nih.govijpas.org Isovitexin has been identified as a modulator of these receptors. nih.govijpas.org Unlike its aglycone, apigenin (B1666066), isovitexin rapidly phosphorylates AMP-activated protein kinase (AMPK), a downstream effector of AdipoR signaling and a key regulator of cellular energy metabolism. nih.govresearchgate.net

The activation of AMPK by isovitexin is crucial for its osteogenic effects. nih.gov Blocking AMPK has been shown to abolish the stimulatory effect of isovitexin on osteoblast differentiation and its ability to upregulate AdipoR expression. nih.gov Therefore, isovitexin appears to selectively induce osteoblast differentiation through a pathway involving AdipoRs, AMPK, and subsequent enhancement of mitochondrial respiration. researchgate.netnih.gov This makes it a new class of small molecule adiponectin receptor modulator with potential osteoanabolic functions. nih.govijpas.orgmdpi.com

| Cellular Process | Effect of Isovitexin | Underlying Mechanism |

| Osteoblast Differentiation | Stimulation | Upregulation of osteogenic genes and protection against osteoblast injury. researchgate.netresearchgate.net |

| Mitochondrial Biogenesis and Respiration | Enhancement | Upregulation of PGC-1α, leading to increased mtDNA, OxPhos, and ATP synthesis. researchgate.netnih.gov |

| Adiponectin Receptor Signaling | Modulation | Activation of AdipoRs and downstream phosphorylation of AMPK. nih.gov |

Anti-Inflammatory and Antioxidant Modulations

The anti-inflammatory effects of isovitexin have been observed in studies using lipopolysaccharide (LPS)-stimulated cells. nih.gov LPS is a component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammation. Isovitexin has been shown to suppress the production of pro-inflammatory mediators. ug.edu.ghmdpi.com This is achieved, in part, by inhibiting the MAPK and NF-κB signaling pathways, which are central to the inflammatory response. nih.gov

In addition to its anti-inflammatory actions, isovitexin is a potent antioxidant. researchgate.netnih.gov It demonstrates effective free radical scavenging capabilities. researchgate.net One of the key mechanisms underlying its antioxidant effect is the activation of the Nrf2 signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). nih.gov By activating the HO-1/Nrf2 pathway, isovitexin enhances the cellular defense against oxidative stress. nih.gov This dual action of inhibiting pro-inflammatory pathways and activating antioxidant responses underscores the therapeutic potential of isovitexin in conditions associated with inflammation and oxidative damage. nih.gov

Free Radical Scavenging Mechanisms

Isovitexin and its derivatives demonstrate notable antioxidant properties through their ability to scavenge free radicals. researchgate.netresearchgate.net This capacity is largely attributed to their chemical structure, particularly the presence and position of phenolic hydroxyl groups. ug.edu.gh The primary mechanisms involved in the free radical scavenging activity of these compounds include hydrogen atom donation and single electron transfer.

Studies have shown that isovitexin can effectively scavenge various reactive oxygen species (ROS) and reactive nitrogen species (NOS). ug.edu.ghmedchemexpress.com The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of isovitexin is significant, with research indicating that the phenolic hydroxyl group at the 4' position on the B-ring is a key contributor to this action. ug.edu.ghnih.gov In some assays, isovitexin has demonstrated a higher antioxidant capacity than ascorbic acid. iiarjournals.org

The compound also shows a high affinity for scavenging ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radicals and superoxide anion radicals. ug.edu.ghiiarjournals.org By rapidly quenching these reactive species, isovitexin and its analogs help to mitigate their destructive effects. ug.edu.gh This antioxidant activity is fundamental to many of its other biological effects, as oxidative stress is a key factor in numerous disease pathologies. scialert.net

Table 1: Free Radical Scavenging Activity of Isovitexin

| Radical Species | Scavenging Activity | Key Structural Feature | Reference |

|---|---|---|---|

| DPPH Radical | Significant | 4'-OH group on B-ring | ug.edu.ghnih.gov |

| ABTS Radical | High Affinity | Not specified | ug.edu.ghiiarjournals.org |

| Superoxide Anion | Protective Effect | Not specified | ug.edu.ghiiarjournals.org |

| Reactive Oxygen Species (ROS) | General Scavenging | Phenolic Hydroxyl Groups | medchemexpress.com |

| Reactive Nitrogen Species (NOS) | General Scavenging | Not specified | ug.edu.gh |

Regulation of Inflammatory Mediators (e.g., TNF-α, COX-2, Nitric Oxide Production)

Isovitexin has been shown to exert significant anti-inflammatory effects by modulating the production of key inflammatory mediators. Research has demonstrated its ability to suppress the expression and production of tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and nitric oxide (NO). nih.govnih.gov

In in vitro studies using lipopolysaccharide (LPS)-stimulated macrophages, isovitexin treatment led to a considerable reduction in the production of TNF-α. nih.govnih.gov LPS is a component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammation. ijbs.com

Similarly, isovitexin has been found to suppress the expression of COX-2, an enzyme responsible for the synthesis of prostaglandins (B1171923) involved in inflammation. nih.govnih.gov This inhibition occurs at both the mRNA and protein levels. nih.gov

Table 2: Effect of Isovitexin on Inflammatory Mediators

| Inflammatory Mediator | Effect of Isovitexin | Experimental Model | Reference |

|---|---|---|---|

| Tumor Necrosis Factor-α (TNF-α) | Inhibition of production | LPS-stimulated macrophages | nih.govnih.gov |

| Cyclooxygenase-2 (COX-2) | Suppression of expression | LPS-stimulated macrophages | nih.govnih.gov |

| Nitric Oxide (NO) | Reduction of production | LPS-stimulated macrophages | nih.govnih.govspringermedizin.de |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of expression | LPS-stimulated macrophages | nih.govnih.gov |

Nuclear Factor-Kappa B (NF-κB) Pathway Activity

The anti-inflammatory effects of isovitexin are closely linked to its ability to modulate the Nuclear Factor-Kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. phcog.com

In inflammatory conditions, such as those induced by LPS, NF-κB is activated. nih.gov This activation typically involves the phosphorylation and subsequent degradation of its inhibitor, IκBα. This process allows the p65 subunit of NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes. nih.gov

Studies have shown that isovitexin can significantly inhibit the activation of the NF-κB pathway. nih.govnih.gov It achieves this by reducing the nuclear translocation of the p65 subunit. nih.gov By suppressing NF-κB activation, isovitexin effectively downregulates the expression of NF-κB target genes, which include pro-inflammatory cytokines and enzymes like TNF-α, IL-6, COX-2, and iNOS. nih.govnih.gov This inhibition of the NF-κB pathway is a key mechanism underlying the anti-inflammatory properties of isovitexin. nih.gov

Neuroprotective Mechanisms

Isovitexin has demonstrated potential neuroprotective effects in various in vitro models. researchgate.netresearchgate.netmdpi.com Its neuroprotective capacity is often attributed to its antioxidant and anti-inflammatory properties, which are crucial in combating the cellular stress and damage associated with neurodegenerative processes. mdpi.commdpi.com

One of the key mechanisms of its neuroprotective action is the mitigation of oxidative stress. mdpi.com By scavenging free radicals and reducing the generation of reactive oxygen species, isovitexin can protect neuronal cells from oxidative damage, a common factor in neurodegenerative diseases. mdpi.commdpi.com

Furthermore, isovitexin exhibits anti-neuroinflammatory activity. mdpi.com Neuroinflammation, often mediated by activated microglia, contributes significantly to neuronal damage. frontiersin.org Isovitexin can suppress the production of pro-inflammatory mediators in the brain, thereby reducing the inflammatory cascade that leads to neurodegeneration. mdpi.com

Studies have also suggested that isovitexin may exert its neuroprotective effects through the modulation of specific signaling pathways. For instance, it has been shown to have activity against glutamate-induced cell damage in mouse hippocampal slices. mdpi.com Additionally, research indicates that isovitexin may be involved in the activation of the Nrf2/HO-1 pathway, which plays a role in cellular defense against oxidative stress. nih.govmdpi.com

Structure Activity Relationship Sar Studies and Computational Chemistry Applications

Impact of Glycosylation Patterns on Biological Activities

Glycosylation, the attachment of sugar moieties, significantly impacts the physicochemical properties and biological activities of flavonoids. nih.govcas.cz This modification can enhance water solubility and bioavailability. nih.govmdpi.com

The position and type of glycosylation are critical determinants of a flavonoid's function. nih.gov While O-glycosylation can sometimes decrease certain biological activities, C-glycosylation, as seen in isovitexin (B1672635), may enhance antioxidant and anti-diabetic properties. nih.govtandfonline.com For instance, a study on barley plants revealed that changes in the glycosylation pattern of isovitexin, specifically the balance between isovitexin-7-O-glucoside (saponarin) and isovitexin-2″-O-β-D-glucoside, occur during plant development. nih.gov This suggests a regulated biological role for different glycosylated forms.

It has been observed that flavonoid glycosides can exhibit comparable or even superior in vivo activities, such as anti-inflammatory and anti-diabetic effects, compared to their aglycone counterparts, potentially due to improved plasma levels and longer residence times. tandfonline.com

Table 1: Impact of Glycosylation on Flavonoid Properties

| Type of Glycosylation | General Effects on Bioactivity | Specific Examples/Observations | References |

| O-Glycosylation | Often reduces antioxidant and anti-inflammatory activity. | Can enhance anti-HIV, tyrosinase inhibitory, and other specific activities. | nih.govtandfonline.com |

| C-Glycosylation | May enhance antioxidant and anti-diabetic potential. | Isovitexin (a C-glycoside) shows notable biological activities. | nih.govtandfonline.com |

Influence of Substituent Groups and Functionalization on Bioactivity

The biological activity of flavonoids is highly dependent on the number and position of hydroxyl groups and other substituents on their aromatic rings. nih.gov For example, the antioxidant capacity of flavonoids is often linked to the presence of a dihydroxylated B-ring. nih.gov

In the case of isovitexin and its isomer vitexin (B1683572), the single hydroxyl group on the B-ring is thought to contribute to their comparatively weaker DPPH free radical scavenging activity. mdpi.com However, they exhibit strong nitric oxide (NO) scavenging activity. mdpi.com

Functionalization, such as acylation, can also modulate bioactivity. Introducing an acyl group to isovitexin can increase its lipophilicity, which may alter its interaction with biological membranes, though it has been shown to reduce its antiradical activity. ebi.ac.ukug.edu.gh Chemical modifications, including the introduction of different functional groups, can directly influence the physicochemical properties and biological activities of flavonoids. mdpi.com

Table 2: Influence of Substituents on Flavonoid Activity

| Substituent Feature | Impact on Bioactivity | Example | References |

| B-ring Hydroxylation | Dihydroxylated B-ring enhances antioxidant activity. | Luteolin derivatives show higher antioxidant activity than apigenin (B1666066) derivatives like isovitexin. | nih.govmdpi.com |

| Acylation | Increases lipophilicity, may decrease antiradical activity. | Acylation of isovitexin at the primary hydroxyl group of the glucose moiety. | ebi.ac.ukug.edu.gh |

| Methylation | Can reduce antioxidant activity. | Methylation at the C-7 position of the A ring in some flavone (B191248) C-glycosides. | mdpi.com |

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the binding orientation of a ligand to a protein target. nih.gov This method has been extensively used to study the interactions of isovitexin with various protein targets, providing insights into its mechanisms of action.

For example, molecular docking studies have shown that isovitexin can bind to and inhibit Staphylococcus aureus coagulase, with key interactions identified with residues Y188, V191, N267, and P268. jmb.or.kr Other studies have explored the binding of isovitexin to the human angiotensin-converting enzyme 2 (hACE2) receptor, suggesting its potential as a therapeutic agent. nih.govresearchgate.netnih.gov The stability of the isovitexin-hACE2 complex was assessed through binding affinity, hydrogen bonding, and hydrophobic interactions. nih.govresearchgate.net

Docking analyses have also been performed to investigate isovitexin's interaction with SHP2 protein, revealing potential binding to the PTP domain through hydrogen bonding and π–π interactions. frontiersin.org Furthermore, its binding to the DNA binding domain of the insulin-like growth factor receptor (IGFR) has been modeled. researchgate.net In a study targeting CYP17A1, a key enzyme in hormone synthesis, isovitexin showed a strong binding affinity, comparable to known inhibitors. nih.gov

Table 3: Molecular Docking Studies of Isovitexin with Protein Targets

| Protein Target | Key Findings | Interacting Residues (if specified) | Binding Affinity (if specified) | References |

| S. aureus Coagulase | Isovitexin can strongly bind to the active site. | Y188, V191, N267, P268 | -17.6 kcal/mol (ΔGbind) | jmb.or.kr |

| hACE2 Receptor | High binding affinity and specificity. | Thr371, Asp367, Glu406, Pro346, His345, Phe274, Tyr515, Glu375, Thr347, Glu402, His374 | Not specified | nih.govresearchgate.net |

| SHP2 Protein | Potential binding to the PTP domain. | Not specified | Not specified | frontiersin.org |

| IGFR (DBD) | Binds to the DNA binding domain. | ARG1003 | Not specified | researchgate.net |

| CYP17A1 | Comparable binding affinity to standard inhibitors. | Not specified | -9.5 kcal/mol | nih.gov |

| SGLT2 | Weaker binding energy compared to dapagliflozin. | Not specified | Not specified | worldscientific.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a specific biological effect. nih.govresearchgate.net

For flavonoids, QSAR studies have been used to predict a range of activities, including antioxidant, anti-HIV, and anti-tumor effects. nih.gov The development of QSAR models often involves calculating various molecular descriptors that capture different aspects of the molecular structure. cetjournal.it For instance, a QSAR study on flavonoids' antioxidant activity used constitutional descriptors and topological indices to build a predictive model. nih.gov

While specific QSAR models focusing solely on isovitexin-7-olate are not extensively detailed in the provided context, the principles of QSAR are broadly applicable. For example, QSAR models have been developed for flavonoid derivatives as acetylcholinesterase inhibitors and for isatin (B1672199) derivatives as SARS 3CLpro inhibitors. nih.govglobalresearchonline.net These models help in identifying key structural features that influence inhibitory activity. globalresearchonline.net The goal of such models is to establish a statistically significant correlation between the chemical structures and their bioactivity. japsonline.com

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations offer a powerful tool for understanding the electronic structure and reactivity of molecules, providing mechanistic insights into their biological activities. nih.govmdpi.com These methods can be used to calculate properties such as heat of formation, geometry, and spin density of radicals, which are crucial for understanding the antioxidant mechanism of flavonoids. nih.gov

For flavonoids, quantum chemical calculations have been employed to explain their antioxidant activity by analyzing the stability of the flavonoid radical formed after donating a hydrogen atom. nih.gov Density Functional Theory (DFT) is a common method used for these calculations. researchgate.netuokerbala.edu.iq

Studies have used quantum mechanics to investigate the antioxidative activity of flavonoids like galangin, providing comprehensive insights into their ability to scavenge reactive radical species. acs.orgchemrxiv.org These calculations can elucidate the thermodynamics and kinetics of antioxidant reactions, helping to identify crucial structural features that enhance scavenging capabilities. acs.org While specific quantum chemical calculations for this compound are not detailed, the general principles applied to other flavonoids are relevant for understanding its potential mechanisms of action.

Emerging Research Frontiers and Future Directions for Isovitexin 7 Olate Science

Discovery of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of flavonoids, including isovitexin-7-olate, is a complex process involving a series of enzymatic reactions. A crucial step in the formation of C-glycosylflavonoids like isovitexin (B1672635) is the C-glycosylation of a flavanone (B1672756) precursor. researchgate.netd-nb.info This reaction is catalyzed by C-glycosyltransferases (CGTs), a specific type of UDP-glycosyltransferase (UGT). sci-hub.senih.gov While O-glycosyltransferases have been extensively studied, fewer CGTs have been characterized to date. sci-hub.se

Recent research has led to the discovery of novel CGTs from various plant sources. For instance, a C-glycosyltransferase, TcCGT1, was identified from Trollius chinensis and has the unique ability to catalyze the 8-C-glycosylation of flavones. sci-hub.se In citrus plants like kumquat and satsuma mandarin, FcCGT (UGT708G1) and CuCGT (UGT708G2) have been identified as key enzymes in the biosynthesis of di-C-glucosyl flavonoids. researchgate.net These enzymes utilize 2-hydroxyflavanones as substrates, which are formed from flavanones by flavanone 2-hydroxylases (F2H). d-nb.inforesearchgate.net The resulting C-glycosylated 2-hydroxyflavanone (B13135356) then spontaneously dehydrates to form the C-glycosyl flavone (B191248). researchgate.netd-nb.info

The UGT superfamily is vast and diverse, with members classified into numerous families based on sequence similarity. oup.commdpi.com For example, in the tea plant (Camellia sinensis), 194 putative UGTs were identified from a transcriptome database. acs.org Two of these, CsUGT75L12 and CsUGT79B28, were found to be involved in the sequential glycosylation of flavonoids to produce 7-O-glycosides and subsequently 7-O-diglycosides. acs.org Such discoveries highlight the potential for identifying new enzymes with novel specificities, which could be instrumental in understanding and manipulating the biosynthetic pathway of this compound. Future research will likely focus on genome-wide analysis of various plant species to uncover more UGTs and CGTs involved in flavonoid biosynthesis. nih.govfrontiersin.org

Development of Chemoenzymatic Synthetic Approaches

The chemical synthesis of flavonoid glycosides can be challenging, particularly for C-glycosides, often requiring multiple protection and deprotection steps. sci-hub.sesioc-journal.cn Biotechnological methods, especially enzymatic and chemoenzymatic approaches, offer a more concise and environmentally friendly alternative. sci-hub.semdpi.com

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods. For instance, a flavonoid aglycone can be synthesized chemically and then glycosylated using a specific glycosyltransferase. This approach avoids the difficulties of regioselective chemical glycosylation. One strategy involves the in vitro enzymatic glycosylation of a flavonoid substrate using purified or recombinant enzymes. For example, a C-glucosyltransferase from Glycine max (GmSUS) combined with a C-glucosyltransferase (Gt6CGT) has been used to produce isoorientin (B1672268) and isovitexin. sci-hub.se

Another approach is the use of whole-cell biocatalysts, where a microorganism engineered to express the desired glycosyltransferase is used to perform the glycosylation reaction. sci-hub.semdpi.com This can be more cost-effective as it eliminates the need for enzyme purification. Furthermore, enzymatic methods can be used to modify existing flavonoid glycosides. For example, naringinase, an enzyme complex with both α-L-rhamnosidase and β-D-glucosidase activities, can be used to produce monoglycosylated flavonoids from rutinosides by selectively removing the rhamnose moiety. nih.gov Lipases are another class of enzymes that have been successfully used for the regioselective acylation of flavonoid glycosides, which can improve their lipophilicity and biological activity. nih.govthieme-connect.com The development of novel and efficient chemoenzymatic strategies will be crucial for the sustainable production of this compound and its derivatives for research and potential applications.

Identification of Undiscovered Cellular and Molecular Targets

Isovitexin, the parent compound of this compound, has been shown to interact with various cellular and molecular targets, suggesting a wide range of biological activities. cdnsciencepub.comresearchgate.net Identifying the specific targets of this compound is a key area of future research.

Studies on isovitexin have revealed its ability to modulate signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. cdnsciencepub.com It has been shown to inhibit the proliferation of colon cancer cells and induce apoptosis. cdnsciencepub.com In the context of infectious diseases, isovitexin has been identified as a direct inhibitor of Staphylococcus aureus coagulase, an enzyme crucial for the bacterium's virulence. jmb.or.kr

Molecular docking studies have been employed to predict potential targets for isovitexin and related flavonoids. tandfonline.comresearchgate.netleafletpub.comnih.gov These computational approaches can screen large libraries of proteins to identify those with high binding affinity for the compound of interest. For example, isovitexin has been docked to the papain-like protease (PLpro) of SARS-CoV-2, suggesting potential antiviral activity. tandfonline.com Similarly, docking studies have explored the interaction of isovitexin with the human sodium-dependent glucose co-transporter 2 (hSGLT2), a target for diabetes treatment. researchgate.net Another study suggested that isovitexin can interact with the SHP2 protein, a key signaling molecule. nih.gov

Future research will likely involve a combination of in silico predictions and experimental validation to uncover the full spectrum of cellular and molecular targets for this compound. This will provide a deeper understanding of its mechanism of action and potential therapeutic applications.

Advanced Mechanistic Studies on Specific Biological Activities

While numerous biological activities have been attributed to isovitexin, detailed mechanistic studies are needed to fully elucidate how it exerts its effects. researchgate.netsci-hub.se Understanding the precise molecular interactions and downstream signaling events is crucial for translating preclinical findings into therapeutic applications.

For instance, the anti-inflammatory properties of isovitexin have been linked to the downregulation of SHP2 activation. nih.gov Further investigation is needed to understand the exact binding site and the conformational changes induced in SHP2 by isovitexin. In cancer research, while isovitexin is known to inhibit the PI3K/Akt/mTOR pathway, the direct upstream targets and the specific components of the pathway that are modulated remain to be fully characterized. cdnsciencepub.com

The antioxidant activity of flavonoids is often attributed to their ability to scavenge free radicals. nih.gov The chemical structure of isovitexin, with its multiple hydroxyl groups, contributes to this activity. sci-hub.se However, the specific contribution of the 7-olate group to the antioxidant potential of this compound requires further investigation.

Advanced techniques such as X-ray crystallography and cryo-electron microscopy could provide high-resolution structural information on the binding of this compound to its protein targets. This, combined with techniques like site-directed mutagenesis, can help to identify the key amino acid residues involved in the interaction. jmb.or.kr Such studies will provide a solid foundation for understanding the structure-activity relationships and for the rational design of more potent and specific analogs.

Computational Design of this compound Analogs with Enhanced Specificity

Computational methods are becoming increasingly powerful tools in drug discovery and design. nih.gov By leveraging our understanding of the structure-activity relationships of this compound, it is possible to design novel analogs with improved specificity and efficacy.

Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding affinity and mode of interaction of designed analogs with their target proteins. tandfonline.comresearchgate.net These simulations can help to identify modifications to the this compound scaffold that would enhance its binding to a specific target while minimizing off-target effects. For example, if the goal is to enhance the inhibition of a particular enzyme, analogs can be designed to form additional hydrogen bonds or hydrophobic interactions with the active site.

Quantitative structure-activity relationship (QSAR) studies can also be employed to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, untested analogs. The insights gained from such computational studies can guide the synthetic efforts, prioritizing the synthesis of compounds with the highest predicted activity and specificity. This iterative process of design, synthesis, and testing can accelerate the discovery of new and improved this compound-based therapeutic agents.

Integration of Multi-Omics Data for Comprehensive Biological Understanding

A systems biology approach, integrating data from multiple "omics" platforms, is essential for a comprehensive understanding of the biological effects of this compound. numberanalytics.comnih.govscilifelab.se This includes genomics, transcriptomics, proteomics, and metabolomics, which provide a global view of the changes occurring in a biological system in response to a particular stimulus.

By treating cells or organisms with this compound and then analyzing the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), it is possible to identify the pathways and networks that are most significantly affected. nih.govonenucleus.commdpi.com For example, transcriptomic analysis could reveal the upregulation of genes involved in apoptosis or the downregulation of genes involved in inflammation. Metabolomic analysis could identify changes in the levels of key metabolites, providing insights into the metabolic pathways that are modulated by this compound.

Integrating these different omics datasets can reveal complex relationships and provide a more holistic picture of the compound's mechanism of action. nih.govscilifelab.semedrxiv.org For instance, a change in the expression of a particular gene (transcriptomics) could be correlated with a change in the level of the corresponding protein (proteomics) and a subsequent change in the level of a metabolite produced by that protein's enzymatic activity (metabolomics). This integrated approach can help to identify novel targets and biomarkers, and to build predictive models of the biological response to this compound.

Q & A

Q. What are the primary analytical techniques for identifying and characterizing Isovitexin-7-olate in plant extracts?

To confirm the identity of this compound, researchers should employ a combination of high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for separation and molecular weight determination, and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) for structural elucidation . Calibration with reference standards and spectral database comparisons (e.g., PubChem, Reaxys) are critical for validation. For reproducibility, experimental protocols must detail solvent systems, column specifications, and NMR acquisition parameters (e.g., 600 MHz, DMSO-d6 as solvent) .

Q. How can researchers optimize the extraction yield of this compound from natural sources?

Optimization requires systematic testing of solvent polarity (e.g., methanol, ethanol-water mixtures), extraction time , and temperature . A factorial experimental design (e.g., Box-Behnken or central composite design) is recommended to evaluate interactions between variables . Post-extraction, quantify yields via HPLC-UV and validate with triplicate measurements to ensure precision. Include purity assessments using TLC or LC-MS to rule out co-eluting contaminants .

Q. What validated methods exist for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity in complex matrices like plasma or tissue homogenates. Method validation should follow ICH guidelines, including linearity (R² > 0.99), recovery rates (80–120%), and limits of detection/quantification (LOD/LOQ). Use isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. What experimental strategies are effective in elucidating the metabolic pathways of this compound in human hepatocytes?

Combine in vitro hepatocyte cultures with untargeted metabolomics (UHPLC-QTOF-MS) to identify phase I/II metabolites. Use kinetic assays (e.g., CYP450 inhibition studies) and siRNA silencing of specific enzymes (e.g., UGTs, SULTs) to pinpoint metabolic routes . Data should be cross-validated with computational tools like molecular docking to predict enzyme-substrate interactions .

Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?

Conduct a systematic review to assess methodological variability (e.g., cell lines, assay endpoints, compound purity). Apply meta-analysis techniques (e.g., random-effects models) to quantify heterogeneity. If contradictions persist, perform head-to-head experiments under standardized conditions, explicitly reporting negative controls and batch-to-batch variability .

Q. What approaches are suitable for studying synergistic effects between this compound and other bioactive compounds?

Use combination index (CI) analysis (Chou-Talalay method) in cell-based assays to classify interactions (additive, synergistic, antagonistic). Pair this with transcriptomics or proteomics to identify shared pathways. Ensure dose-response curves are generated for each compound alone and in combination, with statistical validation via ANOVA .

Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

Design accelerated stability studies using forced degradation protocols (e.g., 0.1M HCl/NaOH for pH stress, 40–60°C for thermal stress). Monitor degradation kinetics via HPLC-DAD and identify breakdown products with LC-MS. Use Arrhenius equations to predict shelf-life under standard storage conditions .

Q. What methodologies are recommended for investigating this compound’s interactions with cellular receptors or enzymes?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements (Kd, ΔH). Validate findings with knockout cell models or competitive inhibition assays . For enzyme kinetics, use Michaelis-Menten plots to determine Km and Vmax, ensuring replicates account for inter-experimental variability .

Methodological Considerations

- Data Reproducibility : Document all experimental parameters (e.g., instrument settings, sample preparation) in supplemental materials to enable replication .

- Statistical Rigor : Use power analysis to determine sample sizes and apply corrections (e.g., Bonferroni) for multiple comparisons .

- Ethical Compliance : Declare conflicts of interest and ensure data ownership agreements are in place for collaborative studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products